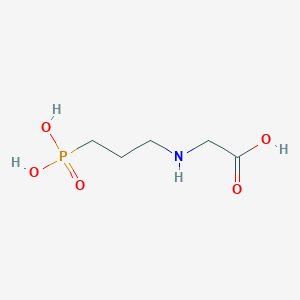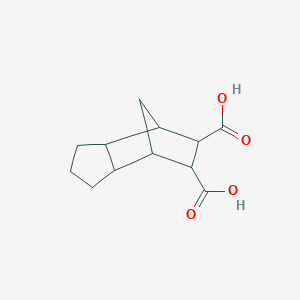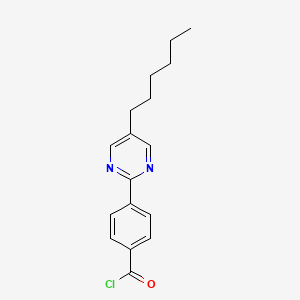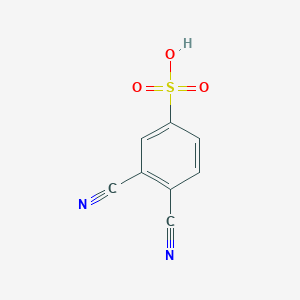
5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde: is an organic compound with the molecular formula C9H8O2S It is characterized by the presence of a methyl group, a sulfanyl group, and two aldehyde groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde typically involves the introduction of the sulfanyl and aldehyde groups onto a methylbenzene ring. One common method involves the sulfonation of 5-methylbenzene followed by oxidation to introduce the aldehyde groups. The reaction conditions often include the use of strong acids and oxidizing agents to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.
化学反应分析
Types of Reactions: 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: 5-Methyl-2-sulfanylbenzene-1,3-dicarboxylic acid
Reduction: 5-Methyl-2-sulfanylbenzene-1,3-dimethanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: In chemistry, 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfanyl and aldehyde groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research into these derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it valuable in various industrial applications.
作用机制
The mechanism of action of 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde depends on its interaction with molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
5-Methyl-2-sulfanylbenzene-1,4-dicarbaldehyde: Similar structure but with aldehyde groups in different positions.
5-Methyl-2-sulfanylbenzene-1,2-dicarbaldehyde: Another isomer with different aldehyde group positions.
5-Methyl-2-hydroxybenzene-1,3-dicarbaldehyde: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness: 5-Methyl-2-sulfanylbenzene-1,3-dicarbaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both sulfanyl and aldehyde groups provides a combination of nucleophilic and electrophilic sites, making it a versatile compound in various chemical reactions.
属性
CAS 编号 |
152826-61-4 |
|---|---|
分子式 |
C9H8O2S |
分子量 |
180.23 g/mol |
IUPAC 名称 |
5-methyl-2-sulfanylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O2S/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3 |
InChI 键 |
CDHSMGOKJCBBIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C=O)S)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)

![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)



![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)


![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)



